二碘化铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

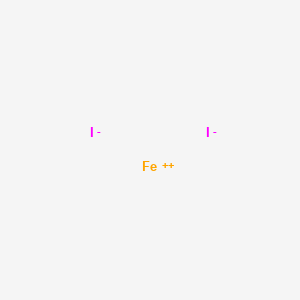

Ferrous Iodide, also known as Iron(II) Iodide, is an inorganic compound with the chemical formula FeI₂. It is a binary ionic compound formed from the chemical bonding of iron and iodine. This compound belongs to the family of iron halides, which are primarily inorganic compounds comprising iron and halogens. Ferrous Iodide appears as a green-black crystalline solid at room temperature and has a high melting point of around 549 degrees Celsius .

科学研究应用

Ferrous Iodide has several applications in scientific research:

-

Catalyst in Organic Synthesis

-

Dye-Sensitized Solar Cells

-

Reducing Agent

作用机制

Target of Action

Iron diiodide, an inorganic compound with the chemical formula FeI2, is primarily targeted at various biochemical processes within cells. Iron is a crucial element for cellular respiration and various biochemical processes that ensure the proper functioning of cells and organs . Iron diiodide, being a source of iron, can thus interact with these processes.

Mode of Action

Iron diiodide interacts with its targets by providing the necessary iron ions. Iron ions are essential for various cellular functions, including ATP generation, DNA synthesis and repair, and oxygen transport . Iron diiodide, being soluble in water, ethanol, and diethyl ether, can readily dissociate to provide these iron ions .

Biochemical Pathways

Iron diiodide affects various biochemical pathways by providing the necessary iron ions. Iron is a key component of many enzymes and proteins involved in the electron transport chain, DNA synthesis, and oxygen transport . By providing iron, iron diiodide can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of iron diiodide involves its absorption, distribution, metabolism, and excretion (ADME). Being soluble in water, ethanol, and diethyl ether, iron diiodide can be readily absorbed and distributed within the body . .

Result of Action

The molecular and cellular effects of iron diiodide’s action primarily involve the provision of iron ions necessary for various cellular functions. These include ATP generation, DNA synthesis and repair, and oxygen transport . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of iron diiodide. For instance, the presence of oxygen can cause iron diiodide to oxidize, potentially affecting its stability and efficacy . Additionally, factors such as pH and the presence of other ions can also influence the solubility and hence the bioavailability of iron diiodide .

生化分析

Biochemical Properties

Iron diiodide, like other iron compounds, plays a crucial role in various biochemical reactions. Iron is essential for many physiological processes, including enzymatic processes and oxygen transport via hemoglobin

Cellular Effects

For instance, iron is critical for DNA synthesis, electron transport, and neurotransmitter biosynthesis

Molecular Mechanism

Iron, as a transition metal, can readily switch between its ferric (3+) and ferrous (2+) state, serving as an essential prosthetic group in most cellular electron-transfer reactions . The specific binding interactions of iron diiodide with biomolecules, its role in enzyme inhibition or activation, and its influence on gene expression are areas that need further exploration.

Temporal Effects in Laboratory Settings

Iron diiodide is known to undergo rapid oxidation in solution and in moist air

准备方法

Ferrous Iodide can be synthesized through several methods:

-

Direct Combination Reaction

Procedure: Iron filings are placed in a crucible, and an excess of iodine crystals is added. The mixture is then gradually heated to initiate the reaction.

Reaction: Fe + I₂ → FeI₂

Conditions: Controlled heating is crucial due to the exothermic nature of the process.

-

Metathesis Reaction

Procedure: Iron(II) sulfate reacts with potassium iodide in an aqueous solution.

Reaction: FeSO₄ + 2KI → FeI₂ + K₂SO₄

Conditions: This reaction is typically conducted at room temperature.

化学反应分析

Ferrous Iodide undergoes various chemical reactions, including:

-

Oxidation

Reaction: 2FeI₂ + Cl₂ → 2FeI₃ + 2Cl⁻

Conditions: This reaction occurs in the presence of strong oxidizing agents like chlorine.

-

Reaction with Water

Reaction: FeI₂ + H₂O → Fe(OH)₂ + 2HI

Conditions: This reaction occurs when Ferrous Iodide is dissolved in water.

相似化合物的比较

Ferrous Iodide can be compared with other iron halides, such as:

-

Ferrous Chloride (FeCl₂)

- Similar to Ferrous Iodide, Ferrous Chloride is also a binary ionic compound formed from iron and chlorine. it has different physical properties and reactivity due to the nature of the halogen involved.

-

Ferrous Bromide (FeBr₂)

- Ferrous Bromide shares similarities with Ferrous Iodide in terms of its ionic structure and chemical properties. the bromide ion (Br⁻) imparts different reactivity and applications compared to the iodide ion (I⁻) .

Ferrous Iodide is unique due to its specific reactivity with iodine and its applications in specialized fields like dye-sensitized solar cells and organic synthesis .

属性

CAS 编号 |

7783-86-0 |

|---|---|

分子式 |

FeI2 |

分子量 |

309.65 g/mol |

IUPAC 名称 |

diiodoiron |

InChI |

InChI=1S/Fe.2HI/h;2*1H/q+2;;/p-2 |

InChI 键 |

BQZGVMWPHXIKEQ-UHFFFAOYSA-L |

SMILES |

[Fe+2].[I-].[I-] |

规范 SMILES |

[Fe](I)I |

Key on ui other cas no. |

7783-86-0 |

Pictograms |

Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

Q1: What are the potential applications of iron diiodide in laser technology?

A1: Iron diiodide exhibits promising characteristics as a lasing medium. When photodissociated at 193 nm using an argon fluoride (ArF) laser, iron diiodide produces lasing on eleven transitions of neutral iron, covering a spectrum from 466 to 794 nm []. This property makes it a potential candidate for developing lasers in the visible spectrum.

Q2: How does the temperature affect the lasing properties of iron diiodide?

A2: While the maximum laser energy output from iron diiodide is observed at around 825 K, it's interesting to note that stimulated emission is possible at temperatures as low as 720 K []. This suggests potential for applications requiring lower operating temperatures.

Q3: What is the crystal structure of iron diiodide?

A3: Research has revealed that iron diiodide, when complexed with six methanol molecules (Fe(HOCH3)6I2), adopts a trigonal crystal structure belonging to the space group P3 (No. 147) [, ]. This information provides insights into the arrangement of iron diiodide molecules within a crystal lattice and can be crucial for understanding its physical and chemical properties.

Q4: Are there computational studies on iron diiodide and what insights do they offer?

A4: Yes, computational studies employing electron diffraction techniques have been utilized to investigate the structure and thermodynamic properties of iron dihalides, including iron diiodide []. These studies provide valuable data that can be challenging to obtain solely through experimental means, contributing to a more comprehensive understanding of the compound's behavior.

Q5: What spectroscopic techniques have been used to study iron diiodide?

A5: Researchers have employed a combination of magnetic and spectroscopic techniques to investigate the properties of iron diiodide []. This multi-faceted approach provides a comprehensive understanding of the compound's electronic and magnetic behavior, contributing to a more complete picture of its characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。